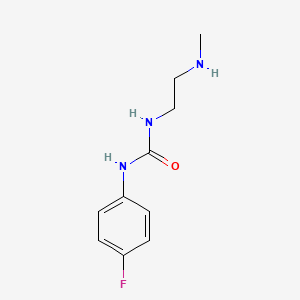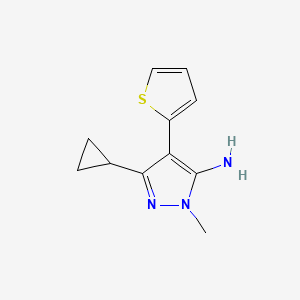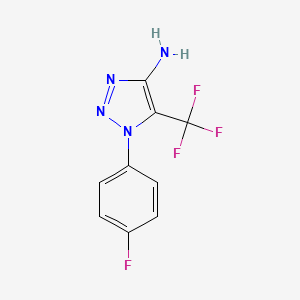
3-Bromo-5-iodothiophene-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-iodothiophene-2-carboxylic acid is an organic compound with the molecular formula C5H2BrIO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-iodothiophene-2-carboxylic acid typically involves halogenation reactions. One common method is the bromination of 5-iodothiophene-2-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-iodothiophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura or Stille coupling reactions to form carbon-carbon bonds, which are useful in the synthesis of more complex molecules.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to modify its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the halogen atoms.
Coupling Reactions: Palladium catalysts and organoboron or organotin reagents are commonly used in coupling reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the thiophene ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups such as azides or thiols.
Scientific Research Applications
3-Bromo-5-iodothiophene-2-carboxylic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the synthesis of conjugated polymers and other materials with electronic properties, which are useful in the development of organic semiconductors and optoelectronic devices.
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Mechanism of Action
The mechanism of action of 3-Bromo-5-iodothiophene-2-carboxylic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In materials science, its electronic properties are exploited to create materials with specific conductive or optical characteristics. The molecular targets and pathways involved would vary based on the specific reactions and applications.
Comparison with Similar Compounds
3-Bromo-5-iodothiophene-2-carboxylic acid can be compared with other halogenated thiophene derivatives such as:
- 3-Bromo-2-thiophenecarboxylic acid
- 5-Iodo-2-thiophenecarboxylic acid
- 3-Chloro-5-iodothiophene-2-carboxylic acid
These compounds share similar chemical properties but differ in their halogen substituents, which can influence their reactivity and applications. The presence of both bromine and iodine in 3-Bromo-5-iodothiophene-2-carboxylic acid makes it particularly versatile for various synthetic applications.
Properties
Molecular Formula |
C5H2BrIO2S |
|---|---|
Molecular Weight |
332.94 g/mol |
IUPAC Name |
3-bromo-5-iodothiophene-2-carboxylic acid |
InChI |
InChI=1S/C5H2BrIO2S/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H,8,9) |
InChI Key |
NZRMUVCMVWBUIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Br)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-methyl-4-nitro-N-[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzamide](/img/structure/B15308258.png)




![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine](/img/structure/B15308282.png)


![2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-ol](/img/structure/B15308308.png)
![[(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylaminedihydrochloride](/img/structure/B15308315.png)
